molecular formula C48H61NO14 B601053 Cabazitaxel Impurity (Oxazolidine Protected) CAS No. 1373171-12-0

Cabazitaxel Impurity (Oxazolidine Protected)

Katalognummer: B601053
CAS-Nummer: 1373171-12-0
Molekulargewicht: 876.02
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cabazitaxel Impurity (Oxazolidine Protected) is a derivative of cabazitaxel, a second-generation taxane used in chemotherapy. This impurity is characterized by the presence of an oxazolidine protective group, which is used to enhance the stability and solubility of the compound during synthesis and storage .

Wissenschaftliche Forschungsanwendungen

Cabazitaxel Impurity (Oxazolidine Protected) has several scientific research applications:

Wirkmechanismus

Target of Action

Cabazitaxel primarily targets microtubules in cancer cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in cell division. By targeting these structures, Cabazitaxel can interfere with cell division and thus inhibit the growth of cancer cells .

Mode of Action

Cabazitaxel works by stabilizing microtubules and preventing their disassembly . This stabilization leads to the arrest of cell division at the metaphase-anaphase transition, ultimately leading to cell death . Unlike other taxanes, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier .

Biochemical Pathways

The primary biochemical pathway affected by Cabazitaxel is the cell cycle. By stabilizing microtubules, Cabazitaxel prevents the normal functioning of the mitotic spindle, an essential component for cell division. This disruption leads to cell cycle arrest and triggers programmed cell death, or apoptosis .

Pharmacokinetics

Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable to that of docetaxel . Its ability to penetrate the blood-brain barrier suggests it may have better bioavailability in the central nervous system compared to other taxanes .

Result of Action

The primary result of Cabazitaxel’s action is the induction of cell death in cancer cells. By interfering with cell division, Cabazitaxel can effectively inhibit the growth of cancer cells and reduce the size of tumors . It has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .

Action Environment

The efficacy and stability of Cabazitaxel can be influenced by various environmental factors. For instance, the presence of P-gp in the body can affect the drug’s ability to reach its target. Cabazitaxel’s low affinity for p-gp allows it to overcome this potential barrier . Other factors, such as the patient’s overall health, the presence of other medications, and specific genetic factors, can also influence the drug’s action.

Safety and Hazards

Cabazitaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . The dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support . It should be handled in accordance with good occupational hygiene, safety and laboratory practices .

Zukünftige Richtungen

Cabazitaxel showed manageable safety profile, objective responses, and evidence of clinical benefit in patients with malignancies resistant to other taxanes, including prostate and breast cancer . Early clinical studies and the phase III TROPIC trial showed the importance of cabazitaxel in mHRPC . Further analysis of its safety, efficacy, and pharmacologic profiles emerging from the early and ongoing trials will be key in its further development .

Biochemische Analyse

Biochemical Properties

Cabazitaxel Impurity (Oxazolidine Protected) likely shares similar biochemical properties with Cabazitaxel. Cabazitaxel is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death .

Cellular Effects

Cabazitaxel Impurity (Oxazolidine Protected) may exhibit similar cellular effects as Cabazitaxel. Cabazitaxel has shown excellent antitumor activity in a broad spectrum of docetaxel-sensitive tumor xenografts . It was also active against tumors with innate or acquired resistance to docetaxel .

Molecular Mechanism

The molecular mechanism of Cabazitaxel Impurity (Oxazolidine Protected) is likely similar to that of Cabazitaxel. Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death .

Temporal Effects in Laboratory Settings

Cabazitaxel has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .

Dosage Effects in Animal Models

Cabazitaxel showed linear pharmacokinetics and a terminal elimination half-life comparable with that of docetaxel .

Metabolic Pathways

Cabazitaxel is known to be involved in two main metabolic pathways, accounting for a significant portion of the dose excreted in humans, dogs, and mice .

Transport and Distribution

Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel .

Subcellular Localization

Cabazitaxel, due to its ability to stabilize microtubules, is likely to be found in regions of the cell where microtubules are abundant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cabazitaxel Impurity (Oxazolidine Protected) involves multiple steps, starting from the precursor cabazitaxel. The oxazolidine protective group is introduced through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cabazitaxel Impurity (Oxazolidine Protected) is unique due to the presence of the oxazolidine protective group, which enhances its stability and solubility. This makes it a valuable reference standard in pharmaceutical research and quality control .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cabazitaxel Impurity (Oxazolidine Protected) involves the protection of the hydroxyl group present in the 3'-position of the taxane ring using an oxazolidine ring. This protected intermediate can then be used for further chemical modifications to synthesize the desired impurity.", "Starting Materials": [ "10-deacetylbaccatin III", "Ethyl glyoxylate", "Triethylamine", "Methanol", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl group of 10-deacetylbaccatin III with ethyl glyoxylate and triethylamine in methanol to form the oxazolidine protected intermediate.", "Step 2: Deprotection of the oxazolidine ring using hydrogen chloride gas in methanol to obtain the desired Cabazitaxel Impurity (Oxazolidine Protected).", "Step 3: Purification of the product using column chromatography with a mixture of sodium bicarbonate, sodium chloride, and water as the eluent." ] }

CAS-Nummer

1373171-12-0

Molekularformel

C48H61NO14

Molekulargewicht

876.02

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.